Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is a related substance of Azilsartan Kamedoxomil, a medication classified as an angiotensin II receptor blocker (ARB) []. It is identified as an amide methyl ester and plays a role as a potential synthetic intermediate in the development of Azilsartan and related compounds [].
Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, also known as Azilsartan Impurity A, is a chemical compound with the molecular formula and a molecular weight of 429.48 g/mol. It is classified as an amide methyl ester and serves as a synthetic intermediate in the production of Azilsartan Kamedoxomil, a medication used primarily as an angiotensin II receptor blocker (ARB) for the treatment of hypertension. The compound's structural features include a benzimidazole core, which is common in various pharmaceutical agents, and a biphenyl moiety that enhances its pharmacological properties.
The synthesis of Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate typically involves several steps that integrate established organic synthesis techniques. While specific methods for this compound are not extensively documented, it is generally synthesized through:
These methods highlight the compound's complexity and its role as a precursor in synthesizing more complex pharmaceuticals.
The molecular structure of Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate features several key components:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine its spatial arrangement and confirm its identity.
While specific chemical reactions involving Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate are not well-documented, it is suggested that it participates in reactions typical for amides and esters:
These reactions are significant for modifying the compound during synthetic routes or for exploring its reactivity in various conditions.
Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate acts primarily as an intermediate in synthesizing Azilsartan Kamedoxomil. Its mechanism of action is closely related to that of angiotensin II receptor blockers:
Data from pharmacological studies can provide insights into its efficacy and binding affinity relative to other ARBs.
Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for its handling and application in pharmaceutical formulations.
Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate primarily serves as a synthetic intermediate in pharmaceutical chemistry. Its applications include:
The ongoing research into its properties and applications underscores its significance within medicinal chemistry.
This structurally intricate benzimidazole derivative occupies a significant niche in modern heterocyclic chemistry and pharmaceutical development. Characterized by its carbamoylated biphenyl moiety and ester-functionalized benzimidazole core, this compound serves as a crucial synthetic precursor and analytical reference standard for angiotensin II receptor blockers (ARBs), particularly azilsartan medoxomil. Its molecular architecture combines hydrogen-bonding capability (carbamoyl group), hydrolytic stability (ethoxy group), and synthetic versatility (methyl ester), making it a molecule of substantial interest in medicinal chemistry research and pharmaceutical quality control [2] [7] [9].
This compound belongs to the benzimidazole-biphenyl conjugates, a therapeutically significant class of heterocyclic compounds. Its systematic name—methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate—precisely reflects its molecular architecture: a biphenyl scaffold linked via a methylene bridge to a 2-ethoxybenzimidazole core bearing a C7-methyl ester substituent. The presence of the primary carboxamide (-C(O)NH₂) at the 2'-biphenyl position is a critical structural feature distinguishing it from earlier synthetic intermediates featuring a cyano group (-CN) at this position [4] [6].
Table 1: Key Molecular Characteristics of Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₅H₂₃N₃O₄ | Confirms elemental composition and molecular weight (429.48 g/mol) [5] |
CAS Registry Number | 147404-76-0 (Parent) / 1696392-11-6 (Related salt/form) | Unique identifier for chemical tracking [5] [7] |
Key Functional Groups | Methyl Ester, Primary Carboxamide, Ethoxy, Benzimidazole | Defines reactivity, polarity, and hydrogen-bonding capacity [1] [3] |
Canonical SMILES | COC(=O)C1=CC=CC2=C1N(C(=N2)OCC)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N | Standard representation of molecular structure [5] |
Physical Form | White to Yellow Solid | Informs handling, storage, and purification strategies [3] |
The biphenyl linkage provides conformational constraint and facilitates specific interactions with biological targets, notably the angiotensin II type 1 (AT1) receptor. The electron-withdrawing carboxamide at the 2'-position significantly influences the electronic properties of the biphenyl system compared to its cyano-containing precursor. This modification enhances hydrogen-bonding potential and increases hydrophilicity, impacting the compound's solubility and crystallization behavior. The 2-ethoxy substituent on the benzimidazole nitrogen contributes to steric bulk and metabolic stability, while the methyl ester at the 7-position offers a versatile handle for further synthetic modification or serves as a protected form of the corresponding carboxylic acid found in active pharmaceutical ingredients like azilsartan [3] [4] [9].
The development of this compound is inextricably linked to the evolution of sartan-class antihypertensives. Its emergence occurred during intensive research into biphenyl-substituted benzimidazoles as potent and selective AT1 receptor antagonists in the late 1980s and 1990s. Early synthetic pathways focused on 2'-cyanobiphenyl intermediates like methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (CAS 139481-44-0), which served as pivotal precursors [4] [6]. The strategic shift from cyano to carbamoyl functionality represented a significant advancement aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of candidate molecules.
Table 2: Historical Development Milestones of Key Benzimidazole-Biphenyl Intermediates
Timeframe | Development Milestone | Impact on Target Compound |
---|---|---|
Early 1990s | Synthesis of methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxybenzimidazole-7-carboxylate | Established core benzimidazole-biphenyl scaffold [4] |
Mid 1990s - 2000s | Development of efficient cyano → carbamoyl conversion methodologies | Enabled practical synthesis of carbamoyl derivatives like the target compound [6] [8] |
2000s - Present | Identification as azilsartan impurity B (de-esterified form: 1696392-11-6) | Highlighted importance in pharmaceutical quality control [2] [7] [9] |
The synthesis of the carbamoyl derivative typically involves late-stage modification of the corresponding nitrile precursor. This transformation employs various chemoselective hydration methodologies, including transition-metal catalysis (e.g., nickel or ruthenium complexes) or enzymatic hydrolysis under mild conditions to preserve the integrity of the ester and other sensitive functional groups. These synthetic refinements were driven by the need for high-purity intermediates in the multistep synthesis of complex pharmaceuticals like azilsartan medoxomil. The compound's significance grew concurrently with the recognition of its de-esterified counterpart (1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid, CAS 1696392-11-6) as a critical impurity (Azilsartan Impurity B) requiring stringent control during azilsartan active pharmaceutical ingredient (API) manufacturing [2] [4] [7].
In contemporary research, this methyl ester carbamoyl biphenylbenzimidazole serves three primary interconnected roles:
Key Synthetic Intermediate: It functions as a penultimate precursor in sophisticated synthetic routes toward advanced azilsartan intermediates. The methyl ester group provides a protected carboxylic acid functionality that can be selectively hydrolyzed under basic conditions (e.g., aqueous LiOH/THF) to yield the corresponding carboxylic acid (azilsartan free acid precursor or impurity). This controlled deprotection is crucial for achieving high yields and minimizing side reactions in complex multistep syntheses targeting the final drug substance [4] [6]. Recent process chemistry research focuses on optimizing coupling efficiency and developing continuous flow processes for its production to enhance sustainability and reduce manufacturing costs.
Pharmaceutical Analytical Impurity: The carboxylic acid derivative generated from its hydrolysis is formally designated as Azilsartan Impurity B (1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid, CAS 1696392-11-6). Consequently, the methyl ester itself is intrinsically linked to analytical method development and validation for azilsartan API and its formulations. It serves as a critical reference marker in chromatographic methods (HPLC, UPLC) to monitor reaction progress, quantify impurity levels, and ensure compliance with stringent regulatory limits (typically ≤0.15% in final API). High-purity standards (>95-98%) are essential for its use in quantitative impurity testing [2] [3] [7].
Model Compound for Structure-Property Studies: Its well-defined molecular architecture makes it a valuable subject for investigating structure-property relationships (SPR) within the benzimidazole-biphenyl class. Researchers utilize it to explore:
Table 3: Modern Research Applications and Analytical Characterization of the Compound
Research Area | Specific Application | Characterization Methods |
---|---|---|
Synthetic Chemistry | Precursor to azilsartan acid impurities; Intermediate in novel ARB synthesis | NMR (¹H, ¹³C), IR, MS, Reaction Monitoring HPLC [4] [6] |
Pharmaceutical Analysis | Reference standard for azilsartan impurity B (via hydrolysis); System suitability testing | HPLC-UV/DAD, UPLC-MS, Quantitative NMR (qNMR) [2] [7] [9] |
Physical Chemistry | Crystal structure analysis; Solubility and partitioning studies | XRPD, DSC, Thermodynamic solubility measurement, Log P determination [3] [5] |
Quality Control | Monitoring impurity profiles in azilsartan API manufacturing | Validated stability-indicating HPLC methods [2] [7] |
The compound exemplifies the convergence of synthetic methodology, analytical science, and medicinal chemistry. Its standardized availability from chemical suppliers (e.g., USP, Sigma-Aldrich/AstaTech, TCI, Ambeed) with documented purity (typically ≥95-98%) facilitates global research efforts aimed at improving the synthesis, analysis, and understanding of sartan-class therapeutics and related heterocyclic systems. Ongoing research explores its potential as a building block for non-sartan bioactive molecules, including kinase inhibitors and antiviral agents, leveraging its complex yet modifiable heteroaromatic framework [2] [3] [4].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: